tert-butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
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Overview
Description
Tert-butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazines Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure This particular compound is notable for its unique structural features, which include a tert-butyl group, a benzyl group, and a methyl group attached to the thiadiazine ring
Scientific Research Applications
Tert-butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
Preparation Methods
The synthesis of tert-butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and sulfur-containing compounds, under controlled conditions.
Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through alkylation reactions using suitable alkylating agents.
Addition of the Tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction, often using tert-butyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Tert-butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Comparison with Similar Compounds
Tert-butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide can be compared with other similar compounds, such as:
Benzothiadiazines: These compounds share a similar thiadiazine ring structure but differ in the substituents attached to the ring.
Sulfonamides: These compounds contain a sulfonamide group and may exhibit similar biological activities.
Thiazoles: These compounds have a thiazole ring structure and may share some chemical properties with thiadiazines.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-12-14(15(19)22-16(2,3)4)11-18(23(20,21)17-12)10-13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMTYOUYUCRBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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